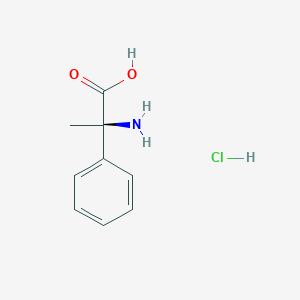

(R)-2-Amino-2-phenylpropanoic acid hydrochloride

描述

(R)-2-Amino-2-phenylpropanoic acid hydrochloride (CAS 72408-60-7) is a chiral amino acid derivative with a molecular formula of C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . The compound features a phenyl group attached to the α-carbon of a propanoic acid backbone, with an amino group in the (R)-configuration. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

This compound is primarily utilized in pharmaceutical research as an intermediate in synthesizing bioactive molecules. Its structural rigidity and chirality make it valuable for studying enantioselective interactions in drug design. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin irritation, and respiratory irritation, necessitating careful handling .

属性

IUPAC Name |

(2R)-2-amino-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVPLCVIBPZJQG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679366 | |

| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268749-51-5 | |

| Record name | (2R)-2-Amino-2-phenylpropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Route

The preparation of (R)-2-Amino-2-phenylpropanoic acid hydrochloride typically starts from the corresponding chiral amino acid or suitable precursors. The general synthetic strategy involves:

- Starting Material : The synthesis often begins with (R)-phenylalanine or its derivatives as the chiral source.

- Protection of Functional Groups : Amino groups are commonly protected (e.g., Boc-protection) to avoid side reactions during intermediate steps.

- Formation of the Propanoic Acid Backbone : The protected amino acid undergoes chemical transformations to ensure the correct α-amino acid structure.

- Deprotection : The protecting groups are removed under acidic conditions.

- Hydrochloride Salt Formation : The free amino acid is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility and stability.

This route ensures retention of the (R)-configuration and high enantiomeric purity.

Industrial Production Methods

Industrial-scale synthesis of this compound employs optimized batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time. Key features include:

- Reaction Control : Precise control of stereochemistry and reaction conditions to maintain enantiomeric excess.

- Purification : Techniques such as crystallization, filtration, and chromatography isolate the hydrochloride salt with high purity.

- Scale-Up Considerations : Use of robust protecting groups and scalable reaction conditions to ensure reproducibility and cost-effectiveness.

Detailed Reaction Conditions and Chemical Transformations

| Step | Description | Typical Conditions/Reagents | Notes |

|---|---|---|---|

| Amino Group Protection | Boc or other protecting groups | Boc2O, base (e.g., NaHCO3), organic solvents | Prevents side reactions during synthesis |

| Backbone Formation | Introduction or maintenance of propanoic acid | Standard peptide synthesis conditions | Ensures correct α-amino acid structure |

| Deprotection | Removal of protecting groups | Acidic conditions (e.g., HCl in diethyl ether) | Yields free amino acid |

| Hydrochloride Salt Formation | Treatment with hydrochloric acid | HCl in polar solvents (e.g., ethanol, water) | Enhances solubility and stability |

Alternative Synthetic Approaches and Research Findings

Dynamic Kinetic Resolution (DKR) : Although more commonly applied to other amino acids, DKR can be adapted for chiral amino acid derivatives to improve enantiomeric purity in large-scale synthesis. This method involves the interconversion of enantiomers in the presence of a chiral catalyst or ligand, allowing selective isolation of the desired (R)-enantiomer without chromatographic purification.

Reduction and Oxidation Reactions : this compound can be subjected to chemical modifications such as oxidation (to oximes or nitriles) or reduction (to alcohols), which are relevant in synthetic pathways leading to derivatives or intermediates.

Use of Chiral Ligands and Auxiliaries : Alkylation of glycine Ni(II) complexes or other chiral auxiliaries has been reported for related amino acid derivatives to achieve stereoselective synthesis, which could be adapted for this compound.

Purification and Characterization

- Recrystallization : Typically performed from ethanol/water mixtures to remove impurities.

- Chiral High-Performance Liquid Chromatography (HPLC) : Used to confirm enantiomeric excess, aiming for >98% purity.

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm structural integrity.

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (~201.65 g/mol for the hydrochloride salt).

Summary Table of Preparation Methods

| Preparation Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Starting Material | (R)-Phenylalanine or chiral precursors | Readily available, chiral integrity | Cost of chiral precursors |

| Protection/Deprotection | Boc or similar protecting groups; acid-mediated deprotection | Prevents side reactions | Additional synthetic steps |

| Hydrochloride Salt Formation | Treatment with HCl in polar solvents | Enhances solubility and stability | Requires careful handling of HCl |

| Industrial Scale Synthesis | Batch or continuous flow reactors with controlled parameters | High yield and purity | Scale-up optimization needed |

| Dynamic Kinetic Resolution | Chiral ligand-mediated resolution of racemates (adaptable) | High enantiomeric purity, scalable | Requires specialized catalysts |

| Purification | Recrystallization, chromatography, chiral HPLC | Ensures batch consistency | Time-consuming, solvent use |

化学反应分析

Types of Reactions

®-2-Amino-2-phenylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Pharmaceutical Development

Role in Drug Synthesis

(R)-2-Amino-2-phenylpropanoic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to other amino acids makes it a valuable precursor in drug formulation. For instance, it has been utilized in the development of drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter levels .

Case Study: Neurotransmitter Modulation

Research has demonstrated that derivatives of (R)-2-amino-2-phenylpropanoic acid can influence neurotransmitter systems. In one study, compounds synthesized from this amino acid exhibited significant activity at serotonin receptors, which are critical targets for antidepressant medications .

Biochemical Research

Protein Synthesis and Enzyme Activity

This compound plays an essential role in studies involving protein synthesis and enzyme interactions. It has been used to investigate metabolic pathways and protein interactions, providing insights into cellular functions and disease mechanisms .

Case Study: Enzyme Interaction Studies

In a study examining enzyme kinetics, this compound was shown to enhance the activity of specific enzymes involved in metabolic processes. This finding highlights its potential as a tool for understanding enzyme function and regulation in biochemical pathways.

Neurotransmitter Studies

Investigating Receptor Interactions

The compound is particularly valuable in neuroscience research for studying neurotransmitter receptors. Its ability to mimic natural amino acids allows researchers to explore receptor interactions more effectively, aiding in the development of novel therapeutics for mental health disorders .

Case Study: Anticonvulsant Activity

Recent studies have reported that this compound exhibits anticonvulsant properties. In animal models, it demonstrated a reduction in seizure frequency, suggesting its potential application in epilepsy treatment .

Peptide Synthesis

Importance in Therapeutics

this compound is instrumental in peptide synthesis, which is crucial for developing therapeutic agents. Its unique chiral properties allow for the creation of peptides with specific biological activities .

Case Study: Peptide-Based Drug Development

A notable application involved synthesizing peptide analogs that incorporate (R)-2-amino-2-phenylpropanoic acid. These peptides showed enhanced stability and bioactivity compared to their non-chiral counterparts, indicating their potential for therapeutic use .

Immunomodulatory Effects

Potential as an Immunosuppressive Agent

Research indicates that this compound may possess immunomodulatory effects, making it relevant for applications in organ transplantation and autoimmune diseases. It has been shown to decrease lymphocyte counts in experimental models, suggesting its utility in managing immune responses .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical | Building block for drugs targeting neurological disorders |

| Biochemical Research | Studies on protein synthesis and enzyme interactions |

| Neurotransmitter Studies | Investigating receptor interactions for drug development |

| Peptide Synthesis | Key role in synthesizing therapeutic peptides |

| Immunomodulation | Potential use as an immunosuppressive agent |

作用机制

The mechanism of action of ®-2-Amino-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors, influencing their activity.

Pathways: It may participate in metabolic pathways related to amino acid metabolism and protein synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic Acid Hydrochloride

- CAS : 2135344-98-6

- Molecular Formula: C₁₀H₁₄ClNO₃

- Key Differences : A hydroxymethyl (-CH₂OH) group at the para position of the phenyl ring.

- However, this compound has been discontinued commercially, suggesting stability or synthesis challenges .

2-Amino-3-(3,4,5-trifluorophenyl)propanoic Acid Hydrochloride

- CAS : 870483-31-1

- Molecular Formula: C₉H₁₀F₃ClNO₂

- Key Differences : Trifluoromethyl substitution on the phenyl ring.

- Implications : Fluorine atoms enhance metabolic stability and membrane permeability due to their electronegativity and lipophilicity. This modification is common in CNS-targeting drugs .

Modified Backbone and Functional Groups

(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride

- CAS : 1956437-40-3

- Molecular Formula: C₁₀H₁₂F₂ClNO₂

- Key Differences: Acetate ester replaces the propanoic acid, with difluoro substitution on the phenyl ring.

- Implications : The ester group improves cell permeability but requires hydrolysis for activation. Structural similarity score: 0.69 .

2-(2-Amino-2-methylpropanamido)-2-phenylacetic Acid Hydrochloride

Complex Bicyclic Derivatives

(2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

- Key Differences: Incorporates a bicyclic β-lactam structure fused with the (R)-2-amino-2-phenylacetamido moiety.

- Implications: The β-lactam ring suggests antibacterial activity, akin to penicillins. This highlights the versatility of (R)-2-amino-2-phenylpropanoic acid derivatives in antibiotic design .

Data Table: Structural and Physical Properties

生物活性

(R)-2-Amino-2-phenylpropanoic acid hydrochloride, commonly known as phenylalanine, is a chiral amino acid that plays a crucial role in various biological processes. This article discusses its biological activities, synthesis, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 202.65 g/mol

- CAS Number : 1008-63-5

1. Neurotransmitter Precursor

(R)-2-Amino-2-phenylpropanoic acid is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. Its role in neurotransmitter synthesis underscores its importance in neurological health and function.

2. Antioxidant Activity

Research indicates that phenylalanine exhibits antioxidant properties, which may help mitigate oxidative stress in cells. This activity is particularly relevant in neurodegenerative diseases where oxidative damage is prevalent.

3. Role in Protein Synthesis

As an essential amino acid, phenylalanine is critical for protein synthesis. It contributes to the formation of proteins that are vital for cellular structure and function.

Hypolipidemic Activity

A study evaluated the hypolipidemic effects of novel derivatives of phenylalanine, demonstrating significant antihyperlipidemic activity in high-fat-diet-induced hyperlipidemia models in rats. The synthesized compounds showed potential for lowering lipid levels, suggesting therapeutic implications for hyperlipidemia management .

Antiplasmodial Activity

In vitro studies have shown that certain derivatives of (R)-2-amino-2-phenylpropanoic acid exhibit antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. These compounds demonstrated IC50 values in the nanomolar range, indicating strong efficacy .

Study on Neuroprotective Effects

A clinical trial investigated the effects of phenylalanine supplementation on patients with Parkinson's disease. Results indicated improvements in motor function and a reduction in symptoms associated with dopamine deficiency .

Prodrug Development

Research has explored the use of phenylalanine as a component in prodrugs designed to enhance the bioavailability of other therapeutic agents. For instance, carbamate derivatives incorporating phenylalanine showed improved stability and absorption profiles when administered to rats .

Data Tables

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-2-amino-2-phenylpropanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis requires strict control of stereochemistry, typically achieved via chiral auxiliaries or asymmetric catalysis. For example, using Boc-protected intermediates (e.g., Boc-L-alanine) followed by coupling with phenyl derivatives under anhydrous conditions. Acidic deprotection (e.g., HCl in diethyl ether) yields the hydrochloride salt. Reaction monitoring via chiral HPLC is critical to confirm enantiopurity .

Q. How can researchers purify and characterize this compound to ensure batch consistency?

- Methodological Answer : Purification via recrystallization in ethanol/water mixtures removes impurities. Characterization involves:

- 1H/13C NMR to confirm backbone structure and phenyl group integration.

- Chiral HPLC (e.g., using a Chiralpak® column) to verify enantiomeric excess (>98% for the R-enantiomer).

- Mass spectrometry (ESI-MS) for molecular weight confirmation (MW: ~229.68 g/mol) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2/Ar). Avoid exposure to moisture to prevent hydrolysis of the hydrochloride salt. Long-term stability studies (e.g., TGA/DSC analysis) suggest no degradation under these conditions for ≥24 months .

Advanced Research Questions

Q. How can enantiomeric impurities in synthesized batches be quantified and resolved?

- Methodological Answer : Enantiomeric impurities (e.g., S-enantiomer) are quantified using chiral GC-MS or HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase. Resolution involves iterative recrystallization with chiral resolving agents (e.g., L-tartaric acid) or enzymatic kinetic resolution using lipases .

Q. What analytical strategies are effective in identifying and characterizing degradation products?

- Methodological Answer : Accelerated degradation studies (e.g., 40°C/75% RH for 3 months) combined with:

- LC-HRMS to detect hydrolyzed products (e.g., free amino acid or phenylpropanoic acid).

- X-ray crystallography to assess structural integrity of the hydrochloride salt.

- IR spectroscopy to monitor carboxylate and amine functional groups .

Q. How does the compound interact with biological targets like GABA receptors, and what experimental models are suitable for studying this?

- Methodological Answer : In vitro assays using HEK-293 cells expressing human GABA-A receptors measure chloride influx via patch-clamp electrophysiology. Competitive binding studies with radiolabeled ligands (e.g., [3H]-muscimol) quantify IC50 values. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinity to the receptor’s β-subunit .

Q. What strategies mitigate racemization during derivatization reactions (e.g., peptide coupling)?

- Methodological Answer : Use low-temperature (<0°C) coupling conditions with carbodiimide reagents (e.g., EDC/HOBt). Protect the α-amine with a photolabile group (e.g., NVOC) to prevent racemization. Monitor reaction progress via circular dichroism (CD) spectroscopy .

Contradictions and Resolution in Data

Q. How can researchers reconcile discrepancies in reported synthetic yields (40–85%) across studies?

- Methodological Answer : Variability arises from differences in starting material purity, solvent choice (e.g., DMF vs. THF), and protecting group strategies. Systematic optimization via DoE (Design of Experiments) identifies critical factors (e.g., pH, temperature). Reproducibility is enhanced by using anhydrous solvents and rigorously dried intermediates .

Q. What explains conflicting bioactivity data in different cell lines?

- Methodological Answer : Cell-specific permeability (e.g., BBB penetration in neuronal vs. non-neuronal lines) and metabolic stability (e.g., esterase activity) alter observed activity. Use LC-MS/MS to quantify intracellular compound levels. Pair with siRNA knockdown of efflux transporters (e.g., P-gp) to isolate biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。